molecular formula C11H10FNO2 B1472797 Ethyl 6-fluoroindolizine-2-carboxylate CAS No. 2104179-31-7

Ethyl 6-fluoroindolizine-2-carboxylate

Cat. No. B1472797
CAS RN: 2104179-31-7
M. Wt: 207.2 g/mol
InChI Key: KSEPXWFQLSSPPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of EFIC is C11H10FNO2. The structure of EFIC and similar compounds can be determined by single crystal X-ray diffraction analysis and optimized using density functional theory (DFT) using B3LYP function and 6-311+G(2d,p) basis set .


Chemical Reactions Analysis

The enzymatic pathways introduced for the synthesis of fluorinated compounds like EFIC involve two main strategies: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .

Scientific Research Applications

Microwave-Assisted Synthesis for Larvicidal Activity

One study focuses on the microwave-assisted synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates. The research highlights the efficiency of this synthesis method and the larvicidal activity of the produced compounds against Anopheles arabiensis, suggesting potential applications in mosquito control (Chandrashekharappa et al., 2018).

Phosphine-Catalyzed Annulation

Another paper reports a phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This study underscores the regioselective synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the compound's versatility in organic synthesis (Zhu et al., 2003).

Immunomodulatory and Anticancer Activities

Research on ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate reveals its potential for immunomodulatory and anticancer activities. The study presents significant inhibitors of LPS-stimulated NO generation, indicating the compound's promise in medical research and drug development (Abdel-Aziz et al., 2009).

Novel Synthetic Approaches

Further studies introduce novel synthetic approaches to derivatives of ethyl 6-fluoroindolizine-2-carboxylate, exploring their applications in creating new pharmaceuticals and agrochemicals. These include one-pot synthesis methods and the development of compounds with antimicrobial properties (Klintworth et al., 2021).

Antimicrobial Agent Development

An additional study describes the synthesis and antimicrobial evaluation of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate derivatives. This research suggests the potential of these compounds in developing new antimicrobial agents (Abdel-Mohsen, 2014).

Future Directions

While specific future directions for EFIC are not mentioned in the available literature, the field of fluorinated compounds is a dynamic area of research. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . This suggests potential future directions in the development and application of EFIC and similar compounds.

properties

IUPAC Name

ethyl 6-fluoroindolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEPXWFQLSSPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoroindolizine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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